(4-(N-cyclopropylsulfamoyl)-3-fluorophenyl)boronic acid
Overview
Description
“(4-(N-cyclopropylsulfamoyl)-3-fluorophenyl)boronic acid” is a chemical compound with the molecular formula C9H11BFNO4S. It has a molecular weight of 259.07 g/mol . This compound is in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12BNO4S/c12-10(13)7-1-5-9(6-2-7)16(14,15)11-8-3-4-8/h1-2,5-6,8,11-13H,3-4H2 . This code provides a specific representation of the molecular structure.
Physical and Chemical Properties Analysis
Scientific Research Applications
Boronic acids and their derivatives have garnered significant attention in scientific research due to their unique properties and potential applications. Specifically, compounds like (4-(N-cyclopropylsulfamoyl)-3-fluorophenyl)boronic acid fall within this class of chemicals known for their utility in developing therapeutic agents, chemical sensors, and material science applications.
Therapeutic Applications
Boronic acids have been explored extensively for their therapeutic potential. One review highlights the increasing incorporation of boronic acids into medicinal chemistry endeavors due to their ability to potentially enhance the potency of drugs or improve their pharmacokinetic profiles. This has led to the FDA approval of several boronic acid drugs, indicating their significant impact on drug discovery and development (Plescia & Moitessier, 2020).
Antifungal and Antimicrobial Effects
Another area of interest is the antifungal and antimicrobial properties of boronic acids. Studies show that compounds like 2-aminoethyldiphenyl borinate, a boronic acid derivative, act as potent antimicrobial agents, demonstrating the broad spectrum of biological activities associated with boronic acid compounds (Rosalez et al., 2019).
Environmental and Material Science
Boronic acids are also pivotal in environmental science and material engineering. Their unique chemical properties make them suitable for applications such as pollution remediation and the development of advanced materials. For instance, their role in removing boron from seawater in desalination processes underscores their environmental significance (Tu, Nghiem, & Chivas, 2010).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . The precautionary statements associated with this compound are P264 (wash hands thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312+P330 (if swallowed, call a poison center or doctor if you feel unwell, rinse mouth), and P501 (dispose of contents/container to an approved waste disposal plant) .
Properties
IUPAC Name |
[4-(cyclopropylsulfamoyl)-3-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO4S/c11-8-5-6(10(13)14)1-4-9(8)17(15,16)12-7-2-3-7/h1,4-5,7,12-14H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJJBKGUWRZZLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)NC2CC2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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